

Application Note: Scale-Up Synthesis of Sacubitril Key Intermediates

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Compound of Interest

Compound Name: 2-Amino-4-biphenyl-4-yl-butyric acid
Cat. No.: B14863703

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Target Audience: Process Chemists, Biocatalysis Researchers, and Pharmaceutical Development Scientists.

Introduction & Mechanistic Challenges

Sacubitril, a potent neprilysin inhibitor, is co-crystallized with valsartan to form the blockbuster heart failure drug LCZ696 (Entresto)[1]. The structural complexity of sacubitril lies in its chiral backbone, specifically the (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid moiety. Establishing the (2R,4S) stereocenters at an industrial scale presents significant process chemistry challenges, primarily revolving around diastereoselectivity, catalyst cost, and environmental impact (E-factor)[2].

Historically, the synthesis relied on diastereoselective Reformatsky-type carbethoxyallylation followed by transition metal-catalyzed asymmetric hydrogenation[3]. However, stringent ICH Q3D regulations regarding heavy metal purging have driven the pharmaceutical industry to explore greener, biocatalytic alternatives[4]. This application note details the two premier, field-proven methodologies for scaling up this key intermediate: Transition Metal-Catalyzed Asymmetric Hydrogenation and Engineered Biocatalytic Transamination.

Pathway A: Transition Metal-Catalyzed Asymmetric Hydrogenation

Causality & Logic

The traditional chemical route utilizes a Ruthenium-catalyzed asymmetric hydrogenation of an α,β -unsaturated carboxylic acid intermediate. The critical choice here is the chiral ligand. Standard ligands like BINAP or SegPhos fail to provide adequate stereocontrol due to the steric bulk of the tetra-substituted alkene[5]. To overcome this, ligands with wider bite angles, such as the oxa-spirocyclic diphosphine (O-SDP) or highly modified MandyPhos, are required to lock the substrate into the optimal conformation for re-face hydride delivery[5].

Quantitative Data: Ligand Performance Comparison

The following table summarizes the performance of various chiral ligands in the Ru-catalyzed hydrogenation of the sacubitril intermediate, highlighting the necessity of wide-bite-angle ligands for industrial viability[5].

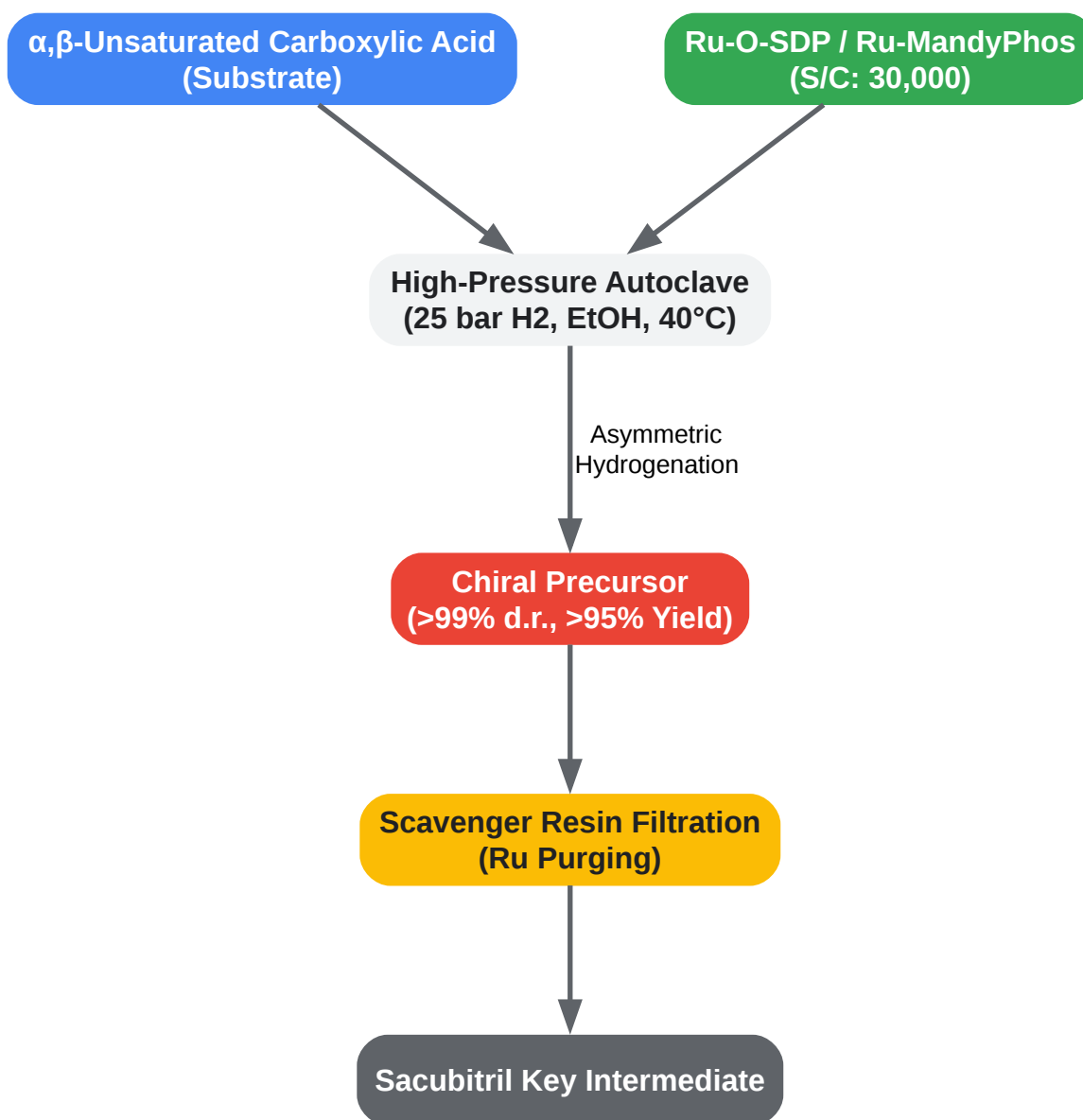
Ligand System	Ar-Group Modification	Yield (%)	Diastereomeric Ratio (d.r.)	Turnover Number (TON)
MandyPhos	3,5-di-Me-4-MeO-Ph	>95	>99:1	~20,000
O-SDP	Ph	91	>99:1	30,000
BINAP	Ph	<50	Poor	<1,000
SegPhos	Ph	<50	Poor	<1,000

Experimental Protocol: Ru-Catalyzed Hydrogenation

Note: This protocol is a self-validating system. Do not proceed to the purging step until In-Process Control (IPC) confirms complete hydrogen uptake.

- **Reactor Preparation:** Thoroughly inert a high-pressure Hastelloy autoclave by performing three vacuum/nitrogen purge cycles.

- **Substrate Loading:** Dissolve the α,β -unsaturated carboxylic acid substrate (1.0 eq) in degassed absolute ethanol to achieve a 0.2 M concentration[3].
- **Catalyst Addition:** Under a strict nitrogen atmosphere, add the pre-formed Ru-O-SDP catalyst complex. Maintain a Substrate-to-Catalyst (S/C) ratio of 30,000 to ensure economic viability[5].
- **Hydrogenation (IPC Checkpoint):** Pressurize the reactor to 25 bar with high-purity H₂ gas and heat to 40 °C[3]. Stir vigorously (800 rpm) to eliminate gas-liquid mass transfer limitations. Validation: Monitor continuous H₂ uptake via a mass flow controller. Withdraw a 1 mL sample after 12 hours; analyze via chiral HPLC. Proceed only when conversion is >99%.
- **Ruthenium Purging:** Vent the hydrogen safely. To comply with ICH Q3D limits (<10 ppm Ru), pass the crude ethanolic solution through a fixed-bed column packed with a thiol-functionalized silica scavenger resin.
- **Isolation:** Concentrate the eluate under reduced pressure and crystallize the product from an ethyl acetate/heptane mixture to afford the pure (2R,4S)-precursor[3].



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Workflow for the Ru-catalyzed asymmetric hydrogenation of the Sacubitril intermediate.

Pathway B: Engineered Biocatalytic Transamination (The Green Alternative)

Causality & Logic

To bypass the high costs of precious metals and the operational hazards of high-pressure hydrogen, Novartis and Codexis developed a highly evolved amine transaminase (CDX-043)

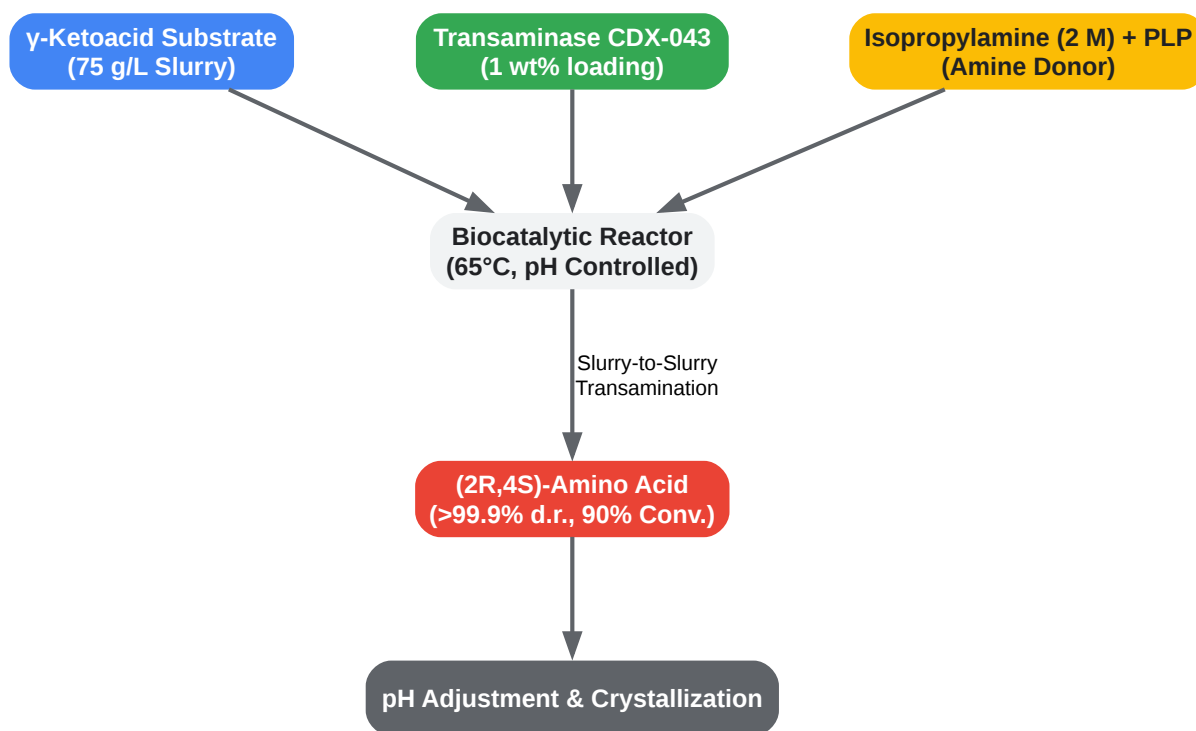
[4]. The wild-type enzyme initially showed trace activity for the wrong diastereomer. Through 11 rounds of directed evolution, CDX-043 was engineered to tolerate high temperatures (up to 65 °C) and massive concentrations of isopropylamine (up to 2 M)[2].

The Slurry-to-Slurry Advantage: The γ -ketoacid substrate has poor aqueous solubility. Instead of using vast amounts of organic co-solvents, the process is intentionally run as a 75 g/L slurry[2]. As the dissolved fraction of the keto-acid is converted to the highly soluble amino acid by the enzyme, Le Chatelier's principle drives the continuous dissolution of the remaining solid substrate. This maximizes volumetric productivity and drastically lowers the E-factor[4].

Experimental Protocol: Slurry-to-Slurry Transamination

Note: Continuous pH monitoring is critical. The amination reaction consumes protons, which can denature the enzyme if unmitigated.

- **Buffer & Cofactor Preparation:** In a jacketed biocatalytic reactor, prepare an aqueous buffer containing 2 M isopropylamine (amine donor) and 1 mM pyridoxal 5'-phosphate (PLP, the essential cofactor)[2]. Adjust the pH to 7.5 using controlled addition of HCl.
- **Substrate Loading:** Charge the solid γ -ketoacid substrate directly into the buffer to achieve a 75 g/L suspension. Agitate via an overhead stirrer to maintain a homogenous slurry[2].
- **Enzyme Addition:** Add the engineered transaminase CDX-043 at a 1 wt% loading relative to the substrate mass[2].
- **Reaction (IPC Checkpoint):** Heat the reactor to 65 °C[2]. The high temperature increases substrate solubility kinetics and drives off the acetone byproduct, pushing the equilibrium forward. Validation: Monitor the reaction via UPLC-MS every 6 hours. The reaction is complete when the keto-acid peak area is <5% (typically ~24 hours, achieving 90% conversion)[2].
- **Downstream Processing:** Cool the reactor to 20 °C. Adjust the pH to the isoelectric point of the (2R,4S)-amino acid to induce precipitation. Filter the resulting crystals, wash with cold water, and dry under vacuum to yield the product with >99.9:0.1 d.r.[2].



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Engineered biocatalytic transamination workflow for Sacubitril intermediate synthesis.

Conclusion & Future Perspectives

The scale-up synthesis of sacubitril intermediates perfectly illustrates the evolution of modern process chemistry. While transition metal-catalyzed asymmetric hydrogenation remains a robust and highly characterized route, it demands rigorous heavy-metal purging protocols and specialized high-pressure infrastructure[3]. Conversely, the engineered biocatalytic transamination route represents the future of pharmaceutical manufacturing—offering unparalleled stereoselectivity (>99.9% d.r.), eliminating heavy metal waste, and allowing for high-throughput slurry processing[2]. Process chemists must weigh infrastructure availability against catalyst costs when selecting the optimal scale-up pathway for their specific manufacturing environment.

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